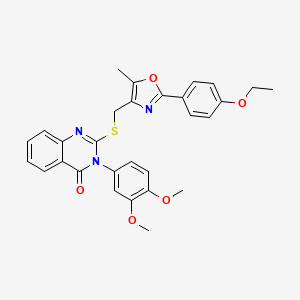![molecular formula C16H17ClN4O4S B2391312 4-cloro-N'-[3-(morfolin-4-ilsulfonil)piridin-2-il]benzohidrazida CAS No. 1774905-64-4](/img/structure/B2391312.png)
4-cloro-N'-[3-(morfolin-4-ilsulfonil)piridin-2-il]benzohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is a chemical compound with the molecular formula C16H17ClN4O4S . It is a complex organic compound that can be used in various applications .
Molecular Structure Analysis
The molecular structure of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is complex, with a pyridine ring attached to a benzohydrazide group, and a morpholine ring attached via a sulfonyl group . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide are not detailed in the retrieved sources .Aplicaciones Científicas De Investigación
- Los estudios han explorado sus efectos sobre líneas celulares específicas de cáncer, modelos de xenotrasplantes tumorales y vías moleculares involucradas en la progresión del cáncer .
- Las investigaciones sobre sus efectos en la producción de citoquinas, la señalización de NF-κB y la activación de las células inmunitarias están en curso .
- Los estudios mecanísticos se centran en su impacto en las membranas celulares microbianas, las enzimas y la replicación del ADN .
- Estos complejos exhiben diversas propiedades, incluida la actividad catalítica, la luminiscencia y el comportamiento magnético .
- Los estudios computacionales y los análisis cristalográficos proporcionan información sobre su ensamblaje supramolecular .
Actividad Anticancerígena
Propiedades Antiinflamatorias
Actividad Antimicrobiana
Química de Coordinación de Metales
Estudios de Enlaces de Hidrógeno
Aplicaciones en Ciencia de Materiales
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target non-specific serine/threonine protein kinases . These kinases play a crucial role in various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target kinase by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity .
Propiedades
IUPAC Name |
4-chloro-N'-(3-morpholin-4-ylsulfonylpyridin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c17-13-5-3-12(4-6-13)16(22)20-19-15-14(2-1-7-18-15)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,18,19)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWONSILODQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)



![(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2391242.png)

![2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2391245.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one](/img/structure/B2391247.png)

![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)